One method for synthesizing methyl 1H-indazole-3-carboxylate involves the nucleophilic substitution of the indazole N—H hydrogen atom of methyl 1H-indazole-3-carboxylate with an appropriate alkyl halide. For instance, reacting it with 1-(bromomethyl)-4-fluorobenzene yields methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate []. This method highlights the reactivity of the indazole nitrogen towards alkylation, providing a pathway for synthesizing various N-substituted derivatives.
Another approach involves a multi-step synthesis starting from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This method leads to the formation of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a versatile intermediate for synthesizing diversely substituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines []. These pyrazolopyrimidines share structural similarities with indazoles and hold potential as pharmacologically active compounds.
For instance, the amino group in 5-amino-1H-[1,2,4]triazole-3-carboxylate can be selectively acetylated using acetic anhydride, leading to mono- and di-acetylated derivatives []. These acetylation reactions highlight the reactivity of the amino group towards electrophilic attack and the possibility of regioselectivity depending on reaction conditions.
Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can be further derivatized. This carboxylic acid is a key intermediate in synthesizing N/C protected peptides, as demonstrated by the reaction with (t-butoxycarbonyl)glycyl-benzotriazolide []. This highlights the potential of methyl 1H-indazole-3-carboxylate derivatives as building blocks for synthesizing modified peptides.
One prominent area is the development of novel acetylcholinesterase inhibitors []. For instance, ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate, a tacrine derivative, displays potent acetylcholinesterase inhibitory activity while also exhibiting neuroprotective properties in cellular models. This highlights the potential of exploring indazole derivatives for developing therapeutic agents for neurological disorders.
Another research area involves investigating the antimicrobial properties of indazole derivatives. For example, a series of (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives demonstrated significant antibacterial and antifungal activities []. These findings suggest that modifying the indazole scaffold with specific functional groups can lead to compounds with potent antimicrobial properties.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: